3-(1-Phenylcyclohexyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1-phenylcyclohexyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c16-14(17)9-12-15(10-5-2-6-11-15)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXWNPRZTYRANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322182 | |
| Record name | 3-(1-phenylcyclohexyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7598-04-1 | |
| Record name | NSC400644 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1-phenylcyclohexyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Stereochemical Characterization of 3 1 Phenylcyclohexyl Propanoic Acid
Spectroscopic Analysis for Comprehensive Structural Confirmation
Spectroscopic analysis is fundamental to confirming the molecular structure of a synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of the carbon-hydrogen framework, molecular weight, and functional groups present in 3-(1-Phenylcyclohexyl)propanoic acid.
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.
¹H-NMR Spectroscopy
The ¹H-NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group, the aliphatic protons of the cyclohexane (B81311) ring, and the protons of the propanoic acid chain. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integrations are outlined below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |
| Phenyl (ortho) | 7.2 - 7.4 | Multiplet | 2H |
| Phenyl (meta, para) | 7.1 - 7.3 | Multiplet | 3H |
| Propanoic (-CH₂-COOH) | 2.2 - 2.5 | Triplet | 2H |
| Propanoic (-CH₂-CH₂-) | 1.8 - 2.1 | Triplet | 2H |
| Cyclohexyl (aliphatic) | 1.2 - 1.8 | Multiplet | 10H |
¹³C-NMR Spectroscopy
The ¹³C-NMR spectrum provides information about each unique carbon atom in the molecule. The presence of quaternary, methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons can be distinguished.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 175 - 180 |
| Phenyl (quaternary, C1') | 145 - 150 |
| Phenyl (aromatic, CH) | 125 - 130 |
| Cyclohexyl (quaternary, C1) | 40 - 45 |
| Propanoic (-CH₂-COOH) | 35 - 40 |
| Propanoic (-CH₂-CH₂-) | 30 - 35 |
| Cyclohexyl (-CH₂-) | 25 - 35 |
2D NMR Techniques
To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between adjacent protons, for instance, confirming the coupling between the two methylene groups of the propanoic acid chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C-NMR spectrum.
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. The molecular formula of this compound is C₁₅H₂₀O₂, corresponding to a molecular weight of 232.32 g/mol .
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key predicted fragments for this compound are listed below.
| m/z (mass-to-charge ratio) | Predicted Fragment |
| 232 | [M]⁺ (Molecular Ion) |
| 187 | [M - COOH]⁺ (Loss of carboxylic acid group) |
| 159 | [M - CH₂CH₂COOH]⁺ (Loss of propanoic acid side chain) |
| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic of a benzyl (B1604629) group) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Tandem Mass Spectrometry (MS/MS) could be used to further investigate the fragmentation pathways of selected ions, providing greater confidence in the structural assignment.
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
The IR spectrum of this compound would be characterized by the following key absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 2850-3000 | C-H stretch | Aliphatic (Cyclohexyl, Propanoic) |
| 3010-3100 | C-H stretch | Aromatic (Phenyl) |
| 1700-1725 | C=O stretch | Carboxylic Acid |
| 1450-1600 | C=C stretch | Aromatic Ring |
The very broad O-H stretching absorption is a hallmark of the hydrogen-bonded dimer form of carboxylic acids in the solid state or in concentrated solutions. The strong carbonyl (C=O) absorption further confirms the presence of the carboxylic acid functional group.
Solid-State Structure Determination via X-ray Crystallography
While spectroscopic methods provide structural information for a compound in solution or gas phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in a single crystal.
The first and often most challenging step is to grow a single crystal of sufficient size and quality. For a compound like this compound, several methods could be attempted:
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol (B145695), ethyl acetate, or a mixture like hexane/acetone) would be allowed to evaporate slowly and undisturbed over several days or weeks.
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a beam of monochromatic X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.
This pattern is recorded by a detector, and the intensities and positions of the diffracted spots are used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. The resulting structural model is then refined to yield highly accurate and precise information, including:
Bond lengths and angles: Providing definitive confirmation of the covalent structure.
Torsional angles: Describing the conformation of the cyclohexane ring and the orientation of the phenyl and propanoic acid substituents.
Intermolecular interactions: Detailing how the molecules pack in the crystal lattice, with particular interest in the hydrogen bonding interactions between the carboxylic acid groups, which typically form centrosymmetric dimers.
This solid-state structural data would provide the ultimate confirmation of the molecular structure and offer insights into its stereochemical properties.
Analysis of Unit Cell Parameters and Molecular Conformation in the Solid State
The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is determined using single-crystal X-ray diffraction. This technique provides fundamental information, including the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the exact conformation of the molecule in the solid state.
As of this review, specific crystallographic data for this compound is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). However, the principles of its solid-state analysis can be understood through the study of analogous compounds. ualberta.caugr.es
In the solid state, the conformation of this compound would be influenced by a balance of intramolecular steric forces and intermolecular interactions, primarily hydrogen bonding and van der Waals forces. The carboxylic acid group is a strong hydrogen bond donor and acceptor, which would likely lead to the formation of hydrogen-bonded dimers or catemers (chains) in the crystal lattice. This intermolecular hydrogen bonding is a dominant factor in the crystal packing of carboxylic acids.
Interactive Table 1: Illustrative Unit Cell Parameters for a Phenylcyclohexane (B48628) Derivative Note: This data is representative and not the actual data for this compound.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1285 |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatography is an essential tool for determining the purity of chemical compounds and for separating isomers. The choice of technique depends on the analyte's volatility, polarity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection Methods (e.g., UV-Vis, Refractive Index)
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like this compound. Its versatility allows for purity determination and quantification.
UV-Vis Detection : The presence of the phenyl group in the molecule provides a chromophore that absorbs ultraviolet (UV) light. This allows for sensitive detection using a UV-Vis detector, typically in the range of 200-280 nm. The intensity of the absorption is directly proportional to the concentration of the compound, making it suitable for quantitative analysis.
Refractive Index (RI) Detection : An RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the eluting sample. hmdb.ca While less sensitive than UV-Vis detection, it is valuable for detecting impurities that may lack a chromophore or for analyses where the mobile phase composition prevents low-wavelength UV detection. nih.gov For RI detection, an isocratic mobile phase (constant composition) is required to maintain a stable baseline. hmdb.ca
Interactive Table 2: Typical HPLC-UV Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis |
| Detection Wavelength | 254 nm |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and high polarity of the carboxylic acid group, this compound requires chemical modification, known as derivatization, prior to GC analysis.
The most common derivatization method for carboxylic acids is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the acidic proton of the carboxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. rsc.org This process increases the compound's volatility and thermal stability, making it amenable to GC analysis.
When coupled with a Mass Spectrometry (MS) detector, GC-MS provides not only separation based on retention time but also structural information from the mass spectrum of the derivatized analyte. The fragmentation pattern is a unique fingerprint that can confirm the identity of the compound and its impurities. It is important to note that some arylcyclohexylamines have shown degradation during GC analysis, which could be a consideration for this compound as well.
Interactive Table 3: Typical GC-MS Method Parameters for a Silylated Derivative
| Parameter | Condition |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS |
| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min (hold 5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 m/z |
Supercritical Fluid Chromatography (SFC) for Complex Mixtures
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is often considered a "green" technology due to the reduced use of organic solvents. ugr.es SFC bridges the gap between gas and liquid chromatography and is particularly effective for the analysis and purification of complex mixtures and chiral compounds.
For a polar analyte like this compound, a polar organic modifier such as methanol (B129727) is typically added to the CO₂ mobile phase to increase its solvating power and reduce analyte retention. SFC can offer faster separations and different selectivity compared to HPLC, making it a valuable tool for separating closely related isomers or impurities. ugr.es Achiral stationary phases like silica (B1680970), diol, or amino-bonded silica are often employed for such separations. ugr.es
Stereochemical Considerations and Conformational Analysis
The three-dimensional structure of this compound is largely defined by the conformational preferences of its constituent parts.
Conformational Preferences of the Cyclohexyl Ring and Propanoic Acid Chain
The cyclohexane ring is not planar. To relieve the angle strain of a flat hexagon, it adopts several non-planar conformations, with the "chair" conformation being the most stable by a significant margin. In the chair conformation, the substituent positions are designated as either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).
The this compound molecule has two substituents on the same carbon (C1) of the cyclohexane ring: a phenyl group and a propanoic acid group. Due to steric hindrance, large or bulky substituents are energetically favored in the equatorial position over the more sterically crowded axial position. An axial substituent experiences unfavorable 1,3-diaxial interactions with the other axial hydrogens on the same side of the ring.
Given that both the phenyl group and the propanoic acid group are sterically demanding, the cyclohexane ring will adopt a chair conformation where these groups can minimize steric strain. Since they are attached to the same carbon, one must be axial and the other equatorial. However, the entire 1-(propanoic acid)-1-phenyl moiety is a single, very bulky substituent on the cyclohexane ring. Therefore, the most stable conformation will be the chair form where this entire substituent group occupies an equatorial position to minimize steric interactions with the rest of the ring. The propanoic acid chain itself has rotational freedom around its carbon-carbon single bonds, allowing it to adopt a low-energy staggered conformation relative to the cyclohexane ring.
Diastereomer and Enantiomer Analysis in Related Phenylcyclohexyl Systems
The stereochemical complexity of molecules containing a substituted cyclohexyl ring, such as this compound, necessitates advanced analytical techniques for the separation and characterization of its stereoisomers. While specific studies on this compound are not extensively detailed in the provided search results, a wealth of information can be drawn from structurally analogous phenylcyclohexyl systems. The methodologies applied to these related compounds provide a clear framework for the analysis of diastereomers and enantiomers.
Research into related compounds, such as the methyl-substituted derivatives of 1-(1-phenylcyclohexyl)piperidine (PCP), demonstrates a comprehensive approach to stereochemical analysis. nih.gov In these systems, the presence of multiple chiral centers gives rise to both diastereomers (e.g., cis and trans isomers) and enantiomers (R and S forms). The elucidation of their structures relies on a combination of spectroscopic and crystallographic methods. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for establishing the relative stereochemistry of diastereomers. nih.gov By analyzing chemical shifts and coupling constants, researchers can determine the spatial orientation of substituents on the cyclohexane ring, differentiating between axial and equatorial positions. nih.gov
For the determination of absolute configuration and the separation of enantiomers, a multi-step approach is often employed. A classical method involves resolution by crystallization, where the racemic mixture is reacted with a chiral resolving agent, such as d- or l-10-camphorsulfonic acid, to form diastereomeric salts. nih.gov These salts, having different physical properties, can then be separated by fractional crystallization. Following separation, the individual enantiomers are recovered.
To confirm the absolute configuration of the separated enantiomers, single-crystal X-ray analysis is the definitive method. nih.gov This technique provides a three-dimensional structure of the molecule, allowing for the unambiguous assignment of the configuration at each chiral center. For instance, the absolute configuration of (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine was determined to be 1S, 2R using this method. nih.gov
Furthermore, chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), is a primary technique for both the analytical and preparative separation of enantiomers. nih.govnih.gov CSPs, often based on selectors like cyclodextrins or polysaccharides, create a chiral environment where the two enantiomers of a compound interact differently, leading to different retention times and thus, separation. nih.govnih.gov The choice of the specific CSP and chromatographic conditions is crucial for achieving effective enantioseparation. nih.gov
| Technique | Application | Example from Related Systems | Reference |
|---|---|---|---|
| ¹H and ¹³C NMR Spectroscopy | Determination of relative stereochemistry (cis/trans) | Establishing stereochemistry of 1-(1-phenyl-2-methylcyclohexyl)piperidines. | nih.gov |
| Classical Resolution | Separation of enantiomers via diastereomeric salts | Use of d- and l-10-camphorsulfonic acid to resolve piperidine (B6355638) isomers. | nih.gov |
| Single-Crystal X-ray Analysis | Determination of absolute configuration (R/S) | Assigning the 1S, 2R configuration to (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine. | nih.gov |
| Chiral HPLC | Analytical and preparative separation of enantiomers | Separation of various chiral pharmaceuticals using cyclodextrin-based columns. | nih.govnih.gov |
Application of Cahn-Ingold-Prelog (CIP) Rules for Configuration Assignment
The Cahn-Ingold-Prelog (CIP) rules provide a standardized and unambiguous system for assigning the absolute configuration of stereocenters, designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). wikipedia.orglibretexts.org This systematic process is fundamental for differentiating between enantiomers. myheplus.com The application of these rules to the chiral center of this compound, which is the C1 carbon of the cyclohexyl ring, involves a two-step process.
Step 1: Prioritization of Substituents
The four groups attached to the chiral center (C1) must be ranked in order of priority. This ranking is based on the atomic number of the atom directly bonded to the stereocenter. libretexts.orgnumberanalytics.com A higher atomic number corresponds to a higher priority. If two atoms are isotopes, the one with the higher atomic mass gets priority. numberanalytics.com If the directly attached atoms are identical, the process continues outward along the substituent chains until a point of difference is found. wikipedia.orgnumberanalytics.com
For this compound, the four substituents attached to the C1 chiral center are:
The phenyl group (-C₆H₅)
The propanoic acid side chain (-CH₂CH₂COOH)
The C2 carbon of the cyclohexyl ring (-CH₂)
The C6 carbon of the cyclohexyl ring (-CH₂)
Applying the CIP priority rules:
Priority 1: The phenyl group. The C1 is directly attached to a carbon of the phenyl ring. This carbon is, in turn, bonded to other carbons involved in double bonds.
Priority 2: The propanoic acid side chain. The C1 is attached to a carbon (-CH₂) which is then attached to another carbon, and finally to a carboxyl group.
Priority 3 & 4: The C2 and C6 carbons of the cyclohexyl ring are identical (-CH₂ groups). To break this tie, we must proceed further around the ring from each direction. Both C2 and C6 are bonded to a carbon (C3 and C5, respectively) and two hydrogens. This symmetry means that for the parent molecule, these paths are indistinguishable, which would imply the C1 is not a stereocenter unless there is substitution on the ring itself. However, for the purpose of illustrating the CIP rules, if we were to have a substituted ring that breaks this symmetry, the path leading to the substituent with the higher atomic number at the first point of difference would receive higher priority. In the unsubstituted case, this tie leads to the center being achiral. For a chiral derivative (e.g., with a substituent at C2), the C2 path would outrank the C6 path. Let's assume a hypothetical substituent on the ring for this exercise to demonstrate the rule. If no such substituent exists, C1 is not a chiral center. Assuming chirality is induced by some other factor or for a related chiral system, the process would continue.
Step 2: Assignment of R/S Configuration
After prioritizing the groups, the molecule is oriented in space so that the lowest-priority group (priority 4) points away from the observer. myheplus.com The direction of the sequence from priority 1 to 2 to 3 is then observed.
If the sequence proceeds in a clockwise direction, the configuration is assigned R . libretexts.org
If the sequence proceeds in a counter-clockwise direction, the configuration is assigned S . libretexts.org
| Priority | Substituent Attached to C1 | Reasoning for Priority Assignment |
|---|---|---|
| 1 (Highest) | Phenyl Group (-C₆H₅) | The carbon atom is part of an aromatic system, giving it higher precedence over saturated alkyl carbons based on the atoms further out. |
| 2 | Propanoic Acid Side Chain (-CH₂CH₂COOH) | The carbon atom is part of an alkyl chain leading to an oxygen-containing functional group. |
| 3 | Cyclohexyl Ring Carbon (-CH₂-, e.g., C2) | Part of a saturated carbocyclic ring. Tie with C6 must be broken based on substitution patterns on the ring. |
| 4 (Lowest) | Cyclohexyl Ring Carbon (-CH₂-, e.g., C6) | Part of a saturated carbocyclic ring. Tie with C2 must be broken based on substitution patterns on the ring. |
Chemical Reactivity and Transformation Mechanisms of 3 1 Phenylcyclohexyl Propanoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) is a versatile functional group that can participate in a variety of reactions, including esterification, amidation, reduction, and salt formation.
Esterification: 3-(1-Phenylcyclohexyl)propanoic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. This reaction, known as Fischer esterification, is a reversible process. The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water.
A variety of alcohols, from simple alkanols like methanol (B129727) and ethanol (B145695) to more complex structures, can be used. The reaction conditions typically involve heating the carboxylic acid and alcohol with a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
| Reactant | Reagent | Catalyst | Product |
| This compound | Methanol | H₂SO₄ | Methyl 3-(1-phenylcyclohexyl)propanoate |
| This compound | Ethanol | TsOH | Ethyl 3-(1-phenylcyclohexyl)propanoate |
Amidation: The carboxylic acid can also be converted to amides by reaction with ammonia (B1221849) or primary or secondary amines. Direct reaction with ammonia typically requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. doubtnut.com More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acid chloride or by using a coupling agent, to facilitate the reaction at milder conditions.
For instance, treatment of this compound with thionyl chloride (SOCl₂) would yield the corresponding acid chloride, which then readily reacts with an amine to form the amide. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to promote the direct amidation with an amine. The reaction of 3-phenylpropanoic acid with amino acids to form amide bonds has been reported, suggesting similar transformations are applicable to this compound. researchgate.net
| Reactant | Reagent | Condition | Product |
| This compound | Ammonia | Heat | 3-(1-Phenylcyclohexyl)propanamide |
| This compound | Thionyl chloride, then an amine (RNH₂) | - | N-alkyl-3-(1-phenylcyclohexyl)propanamide |
The carboxylic acid group of this compound can be reduced to a primary alcohol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. libretexts.orgchemguide.co.uk The reaction is generally carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. chemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. libretexts.org The reduction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. chemguide.co.uk
This reaction would yield 3-(1-phenylcyclohexyl)propan-1-ol. The aldehyde intermediate, 3-(1-phenylcyclohexyl)propanal, is generally not isolated as it is more reactive than the starting carboxylic acid and is immediately reduced to the alcohol under these conditions. libretexts.org
| Reactant | Reagent | Solvent | Product |
| This compound | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | 3-(1-Phenylcyclohexyl)propan-1-ol |
As a carboxylic acid, this compound can react with bases in neutralization reactions to form carboxylate salts. libretexts.org These reactions are typically straightforward acid-base reactions. For example, reaction with a strong base like sodium hydroxide (B78521) (NaOH) in an aqueous solution will yield sodium 3-(1-phenylcyclohexyl)propanoate and water. chegg.com Similarly, it can react with weaker bases such as sodium bicarbonate (NaHCO₃), producing the corresponding salt, water, and carbon dioxide gas. libretexts.org
The formation of these salts can significantly alter the physical properties of the compound, such as its solubility in water.
| Reactant | Base | Products |
| This compound | Sodium hydroxide (NaOH) | Sodium 3-(1-phenylcyclohexyl)propanoate + Water |
| This compound | Potassium hydroxide (KOH) | Potassium 3-(1-phenylcyclohexyl)propanoate + Water |
| This compound | Sodium bicarbonate (NaHCO₃) | Sodium 3-(1-phenylcyclohexyl)propanoate + Water + Carbon dioxide |
Reactivity of the Cyclohexyl Ring System
The cyclohexyl ring in this compound also possesses sites of reactivity, although it is generally less reactive than the carboxylic acid functionality. Reactions can include oxidation and potential rearrangements under certain conditions.
The cyclohexyl ring can undergo oxidation, particularly at the positions adjacent to the phenyl-substituted carbon. The existence of the compound 3-(2-oxo-1-phenylcyclohexyl)propanoic acid suggests that oxidation at the 2-position of the cyclohexyl ring is a known transformation. This type of oxidation would convert a methylene (B1212753) group (-CH₂-) into a carbonyl group (C=O). Such reactions are often carried out using strong oxidizing agents. For structurally related compounds like 1-(1-phenylcyclohexyl)piperidine (PCP), oxidation has been reported using reagents like potassium permanganate (B83412) or chromium trioxide, leading to the formation of ketones. It is plausible that similar conditions could be applied to oxidize the cyclohexyl ring of this compound.
Furthermore, studies on hydroxylated derivatives of PCP have shown that hydroxylation can occur on the cyclohexyl ring, for example, to produce compounds like 4-phenyl-4-(1-piperidinyl)cyclohexanol. nih.gov This indicates that the introduction of a hydroxyl group onto the cyclohexyl ring is a feasible transformation, which could be a precursor to further oxidation to a ketone.
| Reactant | Potential Oxidizing Agent | Potential Product |
| This compound | Potassium permanganate | 3-(2-Oxo-1-phenylcyclohexyl)propanoic acid |
| This compound | Chromium trioxide | 3-(2-Oxo-1-phenylcyclohexyl)propanoic acid |
The 1-phenylcyclohexyl moiety is generally stable. However, under specific and often forcing conditions, the cyclohexyl ring could potentially undergo rearrangement.
Ring-Opening: While direct ring-opening of the saturated cyclohexyl ring is thermodynamically unfavorable, related structures can undergo such reactions. For example, the acid-catalyzed ring opening of 1-phenylcyclohexene oxides has been studied, which proceeds to form diol products. acs.org This suggests that if the cyclohexyl ring were to be first unsaturated and then epoxidized, subsequent ring-opening reactions could be possible.
Ring-Contraction/Expansion: Ring contraction and expansion reactions of carbocyclic systems are known, often proceeding through carbocation intermediates. wikipedia.org For instance, a pinacol-type rearrangement could potentially induce a ring contraction of a 1,2-diol derivative of the cyclohexyl ring. Conversely, ring expansion is also a possibility under certain conditions, for example, through the Tiffeneau-Demjanov rearrangement. However, there is no specific literature detailing such rearrangements for this compound itself. These transformations remain theoretical possibilities based on the general reactivity of substituted cyclohexanes.
Reactions of the Phenyl Substituent
The phenyl group, an aromatic ring, is a site of rich chemical reactivity, primarily characterized by reactions that preserve the stable aromatic system. The substituents on the ring, in this case, the cyclohexyl group attached via the propanoic acid chain, influence the rate and regioselectivity of these reactions.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. acs.orgresearchgate.netnih.gov The mechanism typically involves a two-step process: the initial attack of the electrophile on the electron-rich π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the rapid loss of a proton to restore aromaticity. nih.govmsu.edu
The substituent already present on the ring governs the position of the incoming electrophile. The 1-cyclohexyl group in phenylcyclohexane (B48628), a close structural analog of the core of this compound, is considered an activating group and an ortho, para-director. Activating groups increase the rate of reaction compared to benzene, and they direct the incoming electrophile to the positions ortho (carbon 2 and 6) and para (carbon 4) to the substituent. msu.edulibretexts.org This directing effect is due to the electron-donating nature of the alkyl (cyclohexyl) group, which stabilizes the cationic intermediate when the attack occurs at the ortho and para positions.
A key example of an EAS reaction is nitration. Studies on the nitration of phenylcyclohexane have shown that the reaction yields a mixture of the ortho- and para-nitro isomers. Specifically, the nitration of phenylcyclohexane produces approximately 38% o-nitrophenylcyclohexane and 62% p-nitrophenylcyclohexane, with only trace amounts of the meta-isomer. rsc.org This product distribution underscores the strong directing effect of the cyclohexyl group.
Table 1: Product Distribution in the Mononitration of Phenylcyclohexane
| Isomer | Percentage Yield |
| ortho-Nitrophenylcyclohexane | 38% |
| para-Nitrophenylcyclohexane | 62% |
| meta-Nitrophenylcyclohexane | Trace |
Data sourced from Mayes and Turner, J. Chem. Soc., 1929. rsc.org
Other common electrophilic aromatic substitution reactions include halogenation (with Cl₂, Br₂), sulfonation (with SO₃), and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, these reactions would be expected to proceed similarly, yielding predominantly the ortho and para substituted products on the phenyl ring. For instance, halogenation with bromine in the presence of a Lewis acid catalyst would be expected to yield a mixture of 3-(1-(2-bromophenyl)cyclohexyl)propanoic acid and 3-(1-(4-bromophenyl)cyclohexyl)propanoic acid.
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings have become essential for constructing complex molecules, including pharmaceuticals and agrochemicals. researchgate.netrsc.org
These reactions could be applied to derivatives of this compound to introduce additional aryl groups onto the existing phenyl ring. This process, however, first requires the functionalization of the phenyl ring with a suitable group, typically a halide (Br, I) or a triflate. This initial functionalization can be achieved through electrophilic aromatic substitution, as described in the previous section.
For example, the para-bromo derivative, 3-(1-(4-bromophenyl)cyclohexyl)propanoic acid, could serve as a substrate in a Suzuki-Miyaura coupling reaction. In this reaction, the bromo-substituted compound would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. The outcome would be the formation of a new carbon-carbon bond between the phenyl ring of the original molecule and the aryl group from the boronic acid, yielding a biphenyl (B1667301) derivative.
General Scheme for Suzuki-Miyaura Coupling:
R-X + R'-B(OH)₂
While specific examples utilizing this compound are not documented in the literature, the versatility and functional group tolerance of palladium-catalyzed cross-coupling reactions make them a highly feasible strategy for the further derivatization of its phenyl ring. nih.gov
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of chemical reactions is crucial for controlling reaction outcomes and designing new synthetic routes. This involves studying the reaction pathways, identifying intermediates, and determining the energetic profiles of the transformations.
Kinetic studies measure the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and catalysts. Thermodynamic studies, on the other hand, examine the energy changes that occur during a reaction and determine the position of equilibrium.
In electrophilic aromatic substitution, the first step—the attack of the electrophile to form the sigma complex—is typically the slow, rate-determining step because it involves the disruption of the stable aromatic system. nih.gov The subsequent deprotonation is fast as it restores aromaticity.
The distribution of ortho and para products in the nitration of phenylcyclohexane (38% and 62%, respectively) is a result of kinetic control. rsc.org This means the product ratio is determined by the relative rates of formation of the different intermediates. The transition states leading to the ortho and para intermediates are lower in energy than the one leading to the meta intermediate, hence they are formed faster. While the para product often predominates over the ortho due to reduced steric hindrance, the specific ratio can be influenced by reaction conditions.
A common technique to probe reaction mechanisms is the kinetic isotope effect (KIE), where the rate of reaction is compared when an atom is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). In many EAS reactions, breaking the C-H bond is not the rate-determining step, so there is no significant primary KIE. However, if the second step (deprotonation) becomes rate-limiting, a KIE may be observed. youtube.com While no specific kinetic or thermodynamic data for reactions on this compound are available, the principles derived from studies on analogous compounds provide a solid framework for predicting its behavior.
A reaction intermediate is a short-lived, high-energy species that is formed during the conversion of reactants to products. lumenlearning.comwikipedia.org In electrophilic aromatic substitution, the key intermediate is the arenium ion, or sigma (σ) complex. msu.edulibretexts.org This is a carbocation in which the electrophile is bonded to one of the carbons of the ring, and the positive charge is delocalized over the remaining five carbon atoms through resonance.
The stability of this intermediate is crucial in determining the regioselectivity of the reaction. For phenylcyclohexane (and by extension, this compound), when the electrophile attacks at the ortho or para position, the positive charge in the resulting arenium ion can be delocalized over three carbon atoms, including the carbon atom bearing the cyclohexyl substituent. The electron-donating inductive effect of the alkyl (cyclohexyl) group helps to stabilize this positive charge.
In contrast, if the attack occurs at the meta position, the positive charge is never located on the carbon atom attached to the cyclohexyl group. Consequently, the intermediates for ortho and para attack are more stable than the intermediate for meta attack, leading to the observed product distribution. The resonance structures for the para-attack intermediate are shown below as an example.
Resonance Structures of the Sigma Complex for Para-Attack:
[Image depicting the resonance structures of the arenium ion formed during the para-nitration of phenylcyclohexane]
Direct observation of these intermediates is often difficult due to their high reactivity and short lifetimes, but their existence is strongly supported by a vast body of experimental and computational evidence. lumenlearning.comresearchgate.net
Synthesis and Functional Exploration of Derivatives of 3 1 Phenylcyclohexyl Propanoic Acid
Rational Design Principles for Derivative Synthesis
The rational design of derivatives of 3-(1-Phenylcyclohexyl)propanoic acid is a strategic process aimed at systematically modifying its structure to explore and optimize its chemical and biological properties. This process involves targeted alterations to three primary regions of the molecule: the carboxylic acid group, the phenyl ring, and the cyclohexyl ring, as well as the propanoic acid side chain. Each modification is intended to modulate specific parameters such as polarity, lipophilicity, steric bulk, and electronic distribution, which in turn can influence the molecule's interactions with biological systems or its material properties.
Modifications to the Carboxylic Acid Group (e.g., esters, amides, hydrazides)
The carboxylic acid group is a primary site for modification due to its reactivity and its significant contribution to the molecule's polarity and hydrogen bonding capacity. Converting the carboxylic acid to esters, amides, or hydrazides can profoundly alter the compound's physicochemical properties.
Esters: Esterification replaces the acidic proton of the carboxylic acid with an alkyl or aryl group, thereby neutralizing its acidity and increasing its lipophilicity. This transformation is commonly achieved through several methods:
Fischer Esterification: Reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This is a reversible equilibrium-driven process.
Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt, followed by nucleophilic substitution with an alkyl halide.
Coupling Reagents: Using reagents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the condensation of the carboxylic acid and an alcohol.
Amides: Amide formation involves replacing the hydroxyl group of the carboxylic acid with a nitrogen-containing moiety. This can introduce new hydrogen bond donors and acceptors, significantly altering the molecule's interaction profile. Common synthetic routes include:
Activation and Aminolysis: The carboxylic acid is first converted to a more reactive intermediate, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an activated ester. This intermediate then readily reacts with a primary or secondary amine to form the corresponding amide.
Direct Coupling: Peptide coupling reagents, such as DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), can be used to directly couple the carboxylic acid with an amine.
Hydrazides: Hydrazides are synthesized by reacting an ester derivative of the carboxylic acid with hydrazine (B178648) hydrate (B1144303). This reaction, known as hydrazinolysis, typically proceeds by refluxing the ester with hydrazine. Hydrazides are valuable intermediates themselves and can be further reacted with aldehydes or ketones to form hydrazones, introducing additional structural diversity.
| Derivative Type | General Structure | Common Synthetic Reagents | Key Property Change |
|---|---|---|---|
| Ester | R-COOR' | Alcohol (R'-OH), H₂SO₄; or DCC/DMAP | Increased lipophilicity, loss of acidity |
| Amide | R-CONR'R'' | SOCl₂, then Amine (HNR'R''); or EDCI/DCC | Modulated polarity, new H-bond sites |
| Hydrazide | R-CONHNH₂ | Ester (R-COOR'), Hydrazine hydrate (N₂H₄·H₂O) | Introduces reactive hydrazide moiety |
Substitutions on the Phenyl Ring for Electronic and Steric Modulation
Modifying the phenyl ring by introducing substituents allows for the fine-tuning of the molecule's electronic properties and steric profile. These changes can influence intramolecular conformations and intermolecular interactions.
Electronic Modulation: The electronic nature of the phenyl ring can be altered by adding either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂): These groups increase the electron density of the aromatic ring, which can enhance certain binding interactions.
Electron-Withdrawing Groups (e.g., -Cl, -CF₃, -NO₂): These groups decrease the electron density of the ring, which can alter its reactivity and interaction with electron-rich biological targets.
The synthesis of these derivatives typically starts with a substituted biphenyl (B1667301), which is then subjected to catalytic hydrogenation to selectively reduce one of the phenyl rings, yielding the substituted 1-phenylcyclohexane core.
Steric Modulation: The introduction of bulky substituents (e.g., tert-butyl) can be used to probe the steric tolerance of binding sites or to influence the preferred conformation of the molecule by restricting the rotation of the phenyl ring.
Derivatization of the Cyclohexyl Ring System
The cyclohexyl ring provides a three-dimensional scaffold that can be modified to alter the spatial arrangement of the pharmacophoric groups. Derivatization can involve introducing substituents, changing the ring size, or incorporating heteroatoms.
Key synthetic strategies for modifying the cyclohexyl ring often begin with a functionalized precursor, such as a cyclohexanone (B45756) derivative, before the attachment of the propanoic acid side chain.
Wittig Reaction: A cyclohexanone precursor can react with a phosphonium (B103445) ylide (Wittig reagent) to form an alkene. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This exocyclic double bond can then be subjected to further reactions like hydrogenation, epoxidation, or dihydroxylation to install new functional groups.
Grignard and Organolithium Reactions: The addition of organometallic reagents (e.g., Grignard reagents) to a cyclohexanone precursor can install a variety of alkyl or aryl substituents onto the ring, creating a tertiary alcohol that can be subsequently deoxygenated or further modified. umkc.edulibretexts.org
Fluorination: The introduction of fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. The synthesis of fluorinated cyclohexyl rings can lead to facially polarized motifs that offer unique physicochemical properties. nih.gov
Homologation and Chain Elongation/Shortening of the Propanoic Acid Side Chain
Altering the length of the three-carbon propanoic acid side chain can modify the distance and geometric relationship between the lipophilic phenylcyclohexyl core and the polar carboxylic acid terminus.
Chain Elongation (Homologation): The most common method for one-carbon homologation of a carboxylic acid is the Arndt-Eistert synthesis . organic-chemistry.orgnrochemistry.comwikipedia.orgadichemistry.com This multi-step process involves:
Conversion of the starting this compound to its acyl chloride.
Reaction of the acyl chloride with diazomethane (B1218177) to form a diazoketone.
A metal-catalyzed (typically silver oxide) Wolff rearrangement of the diazoketone to form a ketene (B1206846).
Trapping of the ketene with water to yield the homologated 4-(1-phenylcyclohexyl)butanoic acid.
If the ketene is trapped with an alcohol or an amine, the corresponding ester or amide can be formed directly. nrochemistry.com
Chain Shortening: The synthesis of the shorter analogue, 2-(1-phenylcyclohexyl)acetic acid, would typically require a different synthetic approach rather than a direct shortening of the propanoic acid. One potential route involves the cyanation of a suitable 1-phenylcyclohexyl halide followed by hydrolysis of the resulting nitrile. For example, 1-phenylcyclohexylmethanol could be converted to the corresponding bromide, which is then reacted with sodium cyanide to form the nitrile, followed by acidic or basic hydrolysis to yield the acetic acid derivative.
Synthesis Strategies for Novel Derivatives
The creation of novel and structurally complex derivatives of this compound requires sophisticated, multi-step synthetic pathways that combine various chemical transformations in a logical sequence.
Multi-Step Synthetic Procedures for Complex Analogues
An example of a synthetic plan for a complex derivative, such as one containing substituents on both the phenyl and cyclohexyl rings and a modified acid group, might proceed as follows:
Core Synthesis: Start with a substituted benzene (B151609) to create a substituted 1-phenylcyclohexanol (B105894) via a Grignard reaction with cyclohexanone.
Side Chain Introduction: Introduce the propanoic acid side chain. This could be achieved through various methods, such as a Michael addition of a malonic ester to a 1-phenylcyclohexene precursor, followed by hydrolysis and decarboxylation.
Ring Derivatization: If further modification of the cyclohexyl ring is desired and was not incorporated in the initial steps, functional groups on the ring could be manipulated at this stage, provided they are protected or unreactive under the conditions for side chain introduction.
Final Functional Group Interconversion: The terminal carboxylic acid group is typically modified in the final steps of the synthesis. For instance, the synthesized carboxylic acid can be converted into an ester, amide, or other derivative using the methods described in section 5.1.1.
This modular approach allows for the synthesis of a library of compounds where each section of the parent molecule is systematically varied.
| Synthetic Goal | Key Reaction Type | Precursor Molecule | Example Reagents |
|---|---|---|---|
| Phenyl Ring Substitution | Catalytic Hydrogenation | Substituted Biphenyl | H₂, Raney Nickel |
| Cyclohexyl Ring Alkylation | Grignard Reaction | 1-Phenylcyclohexanone | R-MgBr, then H₃O⁺ |
| Side Chain Elongation | Arndt-Eistert Synthesis | 3-(1-Phenylcyclohexyl)propanoyl chloride | 1. CH₂N₂ 2. Ag₂O, H₂O |
| Amide Formation | Acyl Substitution | This compound | 1. SOCl₂ 2. R₂NH |
One-Pot Reactions and Cascade Processes
In contemporary synthetic organic chemistry, one-pot reactions and cascade processes are highly valued for their efficiency, atom economy, and ability to construct complex molecular architectures from simple precursors in a single operation. These methods reduce the need for intermediate purification steps, saving time, reagents, and minimizing waste. arkat-usa.org The application of such processes is particularly relevant in the synthesis of derivatives of this compound, where complex heterocyclic or polycyclic scaffolds can be appended to the core structure.
A common strategy involves multi-component reactions (MCRs), where three or more reactants are combined in a single pot to form a product that incorporates portions of all starting materials. For instance, a three-component cascade reaction has been effectively used to synthesize 4,5,6,7-tetrahydro-1H-indoles from cyclic ketones (like cyclohexanone), arylamines, and benzoylmethylene malonates. nih.govresearchgate.net This reaction proceeds through a cooperative enamine-Brønsted acid catalysis, highlighting a sophisticated approach to building fused ring systems. nih.govresearchgate.net Similarly, biologically significant tetracyclic fused imidazo[1,2-a]pyridines have been assembled in a one-pot fashion from 2-aminopyridines, isatins, and isocyanides. beilstein-journals.org
Cascade reactions, which involve a sequence of intramolecular transformations, offer another powerful tool. The initial product of one reaction becomes the substrate for the next, allowing for the formation of multiple bonds and stereocenters in a controlled manner. arkat-usa.org An example is the one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles, which involves an initial (3+3)-condensation to form a thiadiazine derivative, followed by a cascade of dehydration and ring contraction to yield the final pyrazole (B372694) product. nih.gov These methodologies demonstrate the potential for efficiently creating diverse libraries of this compound derivatives for further investigation.
Investigation of Derivatives with Unique Structural Motifs
To expand the chemical space and functional potential of this compound, researchers often incorporate unique structural motifs, particularly heterocyclic ring systems. These motifs can introduce new physicochemical properties, facilitate novel molecular interactions, and serve as pharmacophores to target specific biological pathways.
Heterocyclic systems are prevalent in medicinal chemistry due to their diverse biological activities. nih.govresearchgate.net The synthesis of derivatives incorporating these rings is a key strategy for discovering novel compounds.
Thiazole (B1198619) Derivatives: The thiazole ring is a component of many biologically active compounds. nih.govresearchgate.net Derivatives can be synthesized using methods like the Hantzsch synthesis, which involves the condensation of α-haloketones with thioamides. researchgate.netnih.gov For example, 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids can be prepared by condensing a dihydrothiazolone with various aromatic or heterocyclic aldehydes. nih.gov Another approach involves reacting mercaptotriazoles with 2-chloro-N-(2-thiazolyl)acetamide to produce thiazole derivatives of triazoles. nih.gov
Triazole Derivatives: 1,2,3- and 1,2,4-triazoles are another important class of heterocycles. url.edu The synthesis of 4-phenyl/cyclohexyl substituted 1,2,4-triazoles can be achieved through the alkali cyclization of thiosemicarbazides, which are formed from the reaction of propionic acid hydrazides with isothiocyanates. nih.gov Copper-catalyzed "click chemistry" provides an efficient route to 1,2,3-triazole derivatives by reacting an azide (B81097) with an alkyne. mdpi.com
Furan Derivatives: Furan-containing compounds are also of significant interest. mdpi.comijabbr.com A direct method for synthesizing 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which are structurally analogous to the target compound, involves the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid. mdpi.com
| Heterocycle | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| Thiazole | Hantzsch Synthesis | N-phenyl-N-thiocarbamoyl-β-alanine, monochloroacetic acid | researchgate.netnih.gov |
| 1,2,4-Triazole | Alkali Cyclization | Propionic acid hydrazides, aryl/alkyl isothiocyanates | nih.gov |
| Furan | Hydroarylation | 3-(furan-2-yl)propenoic acids, arenes, Brønsted superacid (TfOH) | mdpi.com |
| 1,2,3-Triazole | Click Chemistry (Cu(I)-catalyzed cycloaddition) | Organic azide, terminal alkyne | mdpi.com |
The creation of hybrid molecules involves covalently linking two or more distinct pharmacophoric units to generate a single chemical entity with a potentially synergistic or multi-target profile. mdpi.com This strategy can enhance efficacy, overcome drug resistance, or improve pharmacokinetic properties. The this compound scaffold can serve as a core structure for conjugation with other biologically active molecules, such as natural products or synthetic drugs. mdpi.commdpi.com
A prominent method for creating such conjugates is click chemistry, which was used to synthesize hybrid compounds of oleanolic acid and 1,2,3-triazoles. mdpi.com This approach offers a robust and efficient way to link different molecular fragments. Another strategy involves designing hybrids based on known pharmacophores; for example, molecules combining naphthoquinone and quinolinedione scaffolds have been developed as antineoplastic agents. mdpi.com Similarly, new hybrid compounds have been created by combining fragments of usnic acid and monoterpenoids. mdpi.com By applying these principles, the this compound moiety could be conjugated to other active agents to create novel therapeutic candidates with unique mechanisms of action.
Computational and Theoretical Investigations on 3 1 Phenylcyclohexyl Propanoic Acid
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal information about the molecule's dynamic behavior, conformational landscape, and interactions with its environment.
The structural flexibility of 3-(1-Phenylcyclohexyl)propanoic acid arises from several rotatable single bonds: the C-C bonds within the propanoic acid chain, the bond connecting the chain to the cyclohexyl ring, and the bond linking the cyclohexyl and phenyl rings. This flexibility allows the molecule to adopt numerous conformations in space.
Furthermore, these computational methods can determine the energy barriers to rotation around specific bonds. For instance, the energy required to rotate the phenyl group relative to the cyclohexyl ring or to twist the propanoic acid chain can be calculated. nih.govmdpi.com These rotational barriers dictate the rate of interconversion between different conformers at a given temperature. mdpi.com For example, studies on phenyl-substituted ureas have quantified rotational barriers around N-C(aryl) bonds to be in the range of 2.4 kcal/mol. nih.gov A similar approach would be used to quantify the rotational dynamics of the phenylcyclohexyl moiety.
| Conformer | Key Dihedral Angle 1 (C-C-C-C) | Key Dihedral Angle 2 (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| A | 178° (anti) | -5° (syn) | 0.00 | 65.1 |
| B | 65° (gauche) | 0° (syn) | 0.85 | 20.5 |
| C | -68° (gauche) | 2° (syn) | 0.88 | 14.4 |
The properties and conformational preferences of a molecule can be significantly altered by its solvent environment. mdpi.com MD simulations are particularly well-suited for studying these solvation effects by modeling the explicit interactions between the solute (this compound) and a large number of solvent molecules, such as water.
In an aqueous environment, the polar carboxylic acid group would form hydrogen bonds with surrounding water molecules. These interactions can stabilize or destabilize certain conformations compared to the gas phase. chemrxiv.org For instance, solvation can reduce the energy barrier for the rotation of the carboxyl dihedral angle, making the less stable anti conformation more accessible than it would be in a vacuum. chemrxiv.org The bulky, nonpolar phenylcyclohexyl group would interact unfavorably with water, leading to specific solvent structuring around this hydrophobic moiety. Understanding these solvation dynamics is crucial for predicting the molecule's behavior in biological or chemical systems. mdpi.comresearchgate.net
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed description of the electronic structure of a molecule. lodz.plmdpi.com These methods are used to predict a wide range of molecular properties, including geometry, bonding, reactivity, spectroscopic parameters, and acidity, by solving an approximation of the Schrödinger equation. acs.org
DFT calculations are widely used to analyze the distribution of electrons within a molecule and the nature of its chemical bonds. researchgate.net Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. mdpi.com For this compound, DFT would reveal how the electron density is distributed across the aromatic phenyl ring, the aliphatic cyclohexyl ring, and the functional propanoic acid group. Such calculations are typically performed using a specific functional, such as B3LYP or PBE0, and a basis set like 6-31G(d) or larger. lodz.plnih.gov
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap | 5.90 |
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the interpretation of experimental results.
NMR Chemical Shifts: DFT calculations, using methods such as the Gauge-Including Atomic Orbital (GIAO) approach, can predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei with high accuracy. nih.govaps.org The calculated magnetic shielding tensors are often correlated with experimental chemical shifts through a linear scaling process to improve predictive power. nih.govmdpi.com This technique is invaluable for assigning signals in complex experimental spectra and for confirming molecular structures. mdpi.combohrium.com
Vibrational Frequencies: DFT can also compute the vibrational modes of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. niscpr.res.inacs.org For this compound, this would allow for the assignment of specific vibrational frequencies to the stretching and bending modes of its functional groups, such as the characteristic C=O and O-H stretches of the carboxylic acid. nih.govresearchgate.net Calculated frequencies are often multiplied by an empirical scaling factor to correct for approximations in the theoretical model and anharmonicity. niscpr.res.in
| Carbon Atom | Calculated Shift (ppm) | Expected Experimental Shift (ppm) |
|---|---|---|
| Carboxyl (C=O) | 178.5 | ~179 |
| Phenyl (ipso-C) | 145.2 | ~146 |
| Cyclohexyl (quaternary-C) | 45.8 | ~46 |
| Propanoic (alpha-C) | 34.1 | ~34 |
| Propanoic (beta-C) | 29.7 | ~30 |
The acidity constant (pKa) is a fundamental property of a carboxylic acid, defining its degree of ionization at a given pH. researchgate.net Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. researchgate.net This is typically achieved using a thermodynamic cycle that separates the process into gas-phase deprotonation and the solvation energies of the acidic, basic, and proton forms. researchgate.net
Because the deprotonation involves a change in the net charge of the molecule, an accurate description of solvation is critical. kyushu-u.ac.jp Therefore, these quantum chemical calculations are performed in conjunction with a continuum solvation model (such as PCM or SMD) to account for the effect of the solvent. nih.govresearchgate.net The accuracy of these predictions can be high, often within 0.5 to 1.0 pKa units of experimental values, making computational pKa prediction a valuable tool in chemical research. nih.govoptibrium.com
| Compound | Method | pKa Value |
|---|---|---|
| Propanoic Acid | Experimental | 4.87 |
| Acetic Acid | Experimental | 4.76 |
| This compound | Calculated (Hypothetical) | 4.95 |
Molecular Docking and Ligand-Target Interaction Studies (Theoretical)
Computational and theoretical investigations, particularly molecular docking and ligand-target interaction studies, provide valuable insights into the potential molecular mechanisms of action for novel compounds. In the absence of empirical data, these in-silico methods can predict how a ligand such as this compound might interact with biological targets at a molecular level. This section outlines the theoretical framework for such an investigation.
Modeling Interactions with Hypothetical Binding Sites
The initial step in a theoretical docking study involves the identification and preparation of a hypothetical biological target. For a compound like this compound, potential targets could be enzymes or receptors where structurally similar molecules have shown activity. The three-dimensional structures of these targets are often obtained from protein databases.
The process of modeling these interactions involves several key stages:
Receptor Preparation: The target protein structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the potential binding site or "pocket." This pocket is a specific region on the protein surface where the ligand is predicted to bind.
Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation. This ensures that the ligand's geometry is realistic for the docking simulation.
Docking Simulation: Using specialized software, the ligand is flexibly docked into the defined binding site of the receptor. The simulation explores multiple possible conformations and orientations of the ligand within the binding pocket to identify the most favorable binding modes. The quality of the protein model is crucial, and validation tools can be used to assess its stereochemical quality biointerfaceresearch.com.
The interactions at these hypothetical binding sites are governed by various non-covalent forces, including hydrogen bonds and hydrophobic interactions, which are critical for stabilizing the ligand-target complex plos.org. The aim is to find a complementary match between the ligand and the binding pocket, both in terms of shape and chemical properties.
Analysis of Binding Modes and Interaction Energies
Following the docking simulation, the resulting poses of this compound within the hypothetical binding site are analyzed to understand the nature of the molecular interactions.
Binding Mode Analysis: This involves a detailed examination of the intermolecular interactions between the ligand and the amino acid residues of the protein's binding pocket. Key interactions that are typically analyzed include:
Hydrogen Bonds: The carboxylic acid group of this compound is a potential hydrogen bond donor and acceptor, and could form hydrogen bonds with polar amino acid residues.
Hydrophobic Interactions: The phenyl and cyclohexyl rings of the molecule are nonpolar and are likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Interaction Energy Calculation: A scoring function is used to estimate the binding affinity between the ligand and the target protein. This provides a numerical value, often expressed in kcal/mol, which represents the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. Molecular mechanics-based methods can be employed to calculate these binding free energies plos.org.
The analysis of these binding modes and interaction energies helps in predicting the most likely conformation of the ligand when bound to the target. It also provides a basis for understanding the structure-activity relationship, which can guide the design of more potent and selective analogs nih.gov.
Table 1: Hypothetical Interaction Energies of this compound with Modeled Binding Sites
| Hypothetical Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Theoretical) | Predominant Interaction Types |
|---|---|---|---|
| Enzyme A | -8.5 | ARG 120, TYR 355 | Hydrogen Bonding, Pi-Alkyl |
| Receptor B | -7.9 | LEU 250, PHE 381, VAL 198 | Hydrophobic, Van der Waals |
| Enzyme C | -9.2 | SER 150, GLN 210, TRP 86 | Hydrogen Bonding, Pi-Pi Stacking |
| Receptor D | -7.1 | ILE 100, ALA 102 | Hydrophobic |
Advanced Materials and Chemical Applications of 3 1 Phenylcyclohexyl Propanoic Acid and Its Derivatives
Role as Chemical Intermediates in Fine Chemical Synthesischemicalbook.com
Compounds featuring the 1-phenylcyclohexyl scaffold are valuable intermediates in the synthesis of more complex molecules, especially in the pharmaceutical industry. For instance, 1-phenylcyclohexanol (B105894) is a known intermediate in the production of various fine chemicals. cymitquimica.com The presence of both a phenyl and a cyclohexyl group provides a versatile backbone that can be further functionalized.
Similarly, 1-phenylcyclohexanecarboxylic acid serves as a precursor in organic synthesis. chemicalbook.comsigmaaldrich.comnih.govfishersci.ca The carboxylic acid group is a highly versatile functional group that can be converted into a wide range of other functionalities, such as esters, amides, and acid chlorides, enabling its incorporation into larger molecular frameworks.
Based on these examples, 3-(1-phenylcyclohexyl)propanoic acid could potentially serve as a valuable chemical intermediate. The propanoic acid side chain offers a reactive handle for various chemical transformations, allowing for the extension of carbon chains or the introduction of different functional groups. This could be particularly useful in the synthesis of new pharmaceutical agents or other specialized organic compounds where the bulky and lipophilic 1-phenylcyclohexyl group can be a key structural feature. For example, derivatives of 4-amino-1-cyclohexanecarboxylic acid are useful intermediates in the synthesis of optically active compounds and active pharmaceutical ingredients. google.com
Contributions to Supramolecular Chemistry and Crystal Engineering
The design and control of molecular arrangements in the solid state, known as crystal engineering, relies heavily on understanding non-covalent interactions. The 1-phenylcyclohexyl moiety within this compound and its derivatives offers several features that are pertinent to supramolecular chemistry and the design of self-assembled structures.
Design of Self-Assembled Structuresgoogle.com
Exploration of Non-Covalent Interactions in Solid-State Architectures (e.g., C–H…O, C–H…π, π…π interactions)google.com
The solid-state packing of molecules containing phenyl and cyclohexyl groups is often governed by a combination of weak intermolecular forces.
C–H…O Interactions: In the crystal structures of related organic molecules, C–H…O hydrogen bonds are common and play a significant role in stabilizing the crystal lattice. researchgate.net For this compound, the carboxylic acid group provides a strong hydrogen bond acceptor (the carbonyl oxygen) and donor (the hydroxyl group), which would likely participate in forming robust hydrogen-bonded networks. Furthermore, the numerous C-H bonds of the phenyl and cyclohexyl rings can act as weak hydrogen bond donors, interacting with the carbonyl oxygen of neighboring molecules.
π…π Interactions: The stacking of aromatic rings is another key stabilizing interaction in the solid state of phenyl-containing compounds. researchgate.netresearchgate.net In derivatives of this compound, face-to-face or offset π…π stacking between the phenyl rings of neighboring molecules could contribute to the formation of dimeric or extended columnar structures.
The interplay of these non-covalent interactions would dictate the final crystal packing of this compound and its derivatives, influencing their physical properties such as melting point, solubility, and stability.
Investigation in Functional Materials Science (excluding clinical applications)
The unique structural and electronic properties of the 1-phenylcyclohexyl group suggest that derivatives of this compound could be explored for applications in functional materials science.
Exploration for Luminescent Properties (based on related organometallic derivatives)google.com
Organometallic complexes, particularly those of transition metals, are widely studied for their luminescent properties. nih.govrsc.orgdocumentsdelivered.comwindows.net The ligands coordinated to the metal center play a crucial role in tuning the photophysical properties of these complexes. Carboxylic acids are often used as ligands to synthesize luminescent metal complexes. For example, europium(III) complexes with organic carboxylic acids have been shown to exhibit interesting luminescent properties. mdpi.com
While there is no specific research on the luminescent properties of organometallic derivatives of this compound, it is conceivable that it could be used as a ligand to synthesize new luminescent materials. The 1-phenylcyclohexyl group could influence the steric and electronic environment around a metal center, potentially leading to novel photophysical behaviors. The synthesis of luminescent platinum(II) complexes often involves cyclometalating ligands that can be tuned to modulate their emissive properties. nih.govnih.gov It is plausible that ligands derived from this compound could be designed for such applications.
Integration into Polymer and Nanomaterial Systems
The functionalization of polymers and nanomaterials with specific organic molecules can impart new properties and functionalities. The 1-phenylcyclohexyl group is a bulky, hydrophobic moiety that could be incorporated into polymers to modify their physical properties, such as thermal stability and solubility.
The carboxylic acid group of this compound provides a convenient attachment point for its integration into polymer chains, either as a monomer in polymerization reactions or through post-polymerization modification. Functionalization of polymers with specific groups is a common strategy to create materials with tailored properties for various applications. nih.govrsc.orgibmmpolymerbiomaterials.com
Furthermore, this molecule could be used to functionalize the surface of nanomaterials, such as nanoparticles, to enhance their dispersibility in organic media or to introduce specific recognition sites. The formation of pharmaceutical nanoparticles, for instance, often involves the use of organic molecules to control their size, stability, and biomedical properties. mdpi.com
Q & A
Q. How can machine learning enhance the development of this compound derivatives with targeted properties?
- Methodology : Train models on PubChem datasets to predict bioactivity or solubility. Use platforms like RDKit for descriptor generation and Scikit-learn for QSAR modeling .
Data Cross-Referencing Guidelines
- Contradiction resolution : Compare melting points, spectral data, and bioactivity across NIST, PubChem, and peer-reviewed journals. Discrepancies may arise from polymorphic forms or assay variability .
- Ethical compliance : Adhere to institutional guidelines for non-therapeutic compounds. No in vivo testing without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
